2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Beschreibung

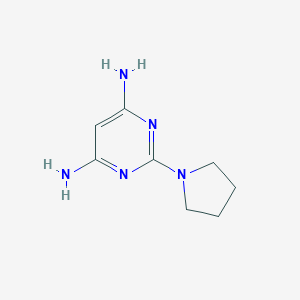

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCJXOOLZZVPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Pharmacological Relevance of 2 Pyrrolidin 1 Ylpyrimidine 4,6 Diamine

Investigation of Molecular Mechanisms of Action

The diverse biological effects of pyrimidine (B1678525) derivatives stem from their ability to interact with a variety of cellular targets, including enzymes and ion channels.

Pyrimidine derivatives have been shown to modulate key enzymatic pathways involved in inflammation and cell signaling. Certain pyrimidine compounds exhibit selective inhibition of cyclooxygenase (COX) isoenzymes. For instance, in one study, pyrimidine derivatives L1 and L2 demonstrated high selectivity for COX-2 over COX-1, with performance comparable to the established anti-inflammatory drug meloxicam. nih.gov This selective inhibition is a critical mechanism for mediating anti-inflammatory effects while potentially minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

The pyrimidine core is also a well-established scaffold for developing kinase inhibitors, which function by making crucial hydrogen bonds with the conserved hinge region of the kinase enzyme. nih.gov The substitution at the 2-position of the aminopyrimidine can create an additional hydrogen bond, enhancing inhibitory activity. nih.gov This interaction is fundamental to the anticancer potential of these compounds, as detailed in section 3.4.1.

Pyrimidine-based structures have been identified as potent modulators of ion channels, particularly potassium channels. A series of N-pyridyl and pyrimidine benzamides were developed as openers for the KCNQ2/Q3 potassium channels, which are implicated in epilepsy. nih.gov One key compound from this research, N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide (ICA-069673), was advanced into clinical studies. nih.gov

Furthermore, a high-throughput screening identified a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides as inhibitors of the sodium-activated potassium channel known as SLACK (KCNT1). nih.gov Gain-of-function mutations in the KCNT1 gene are linked to severe epileptic disorders, making small molecule inhibitors of SLACK channels a promising therapeutic strategy. nih.gov These findings highlight the potential for pyrimidine derivatives to modulate neuronal excitability through interaction with critical ion channels.

Exploration of Antiviral Efficacy of Pyrrolidinyl Pyrimidine Analogues

The pyrimidine nucleus is a common feature in many antiviral agents, particularly nucleoside analogues that interfere with viral replication. nih.govresearchgate.net Research has extended to non-nucleoside pyrimidine derivatives, which have shown efficacy against a range of viruses.

Studies on novel pyrrolopyrimidine derivatives have demonstrated significant antiviral activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting viral polymerase enzymes. nih.gov Similarly, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogues have been identified as promising antiviral agents against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). mdpi.com Although these compounds showed relatively low therapeutic indices, they represent a new chemotype for designing antiflaviviral agents. mdpi.com Other pyrimido[4,5-d]pyrimidines have exhibited selective efficacy against coronaviruses 229E and OC43. mdpi.com

| Compound Class | Target Virus(es) | Potential Mechanism of Action | Reference |

| Pyrrolopyrimidine derivatives | Rotavirus, Coxsackievirus B4 | Inhibition of viral polymerase enzymes | nih.gov |

| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Zika virus (ZIKV), Dengue virus (DENV) | Not yet elucidated | mdpi.com |

| Pyrimido[4,5-d]pyrimidines | Coronaviruses (229E, OC43) | Not specified | mdpi.com |

| Pyrimidine Nucleoside Analogues | Herpes simplex, vaccinia, influenza | Interference with viral replication | nih.gov |

Anti-inflammatory and Immunomodulatory Investigations

Pyrimidine derivatives possess significant anti-inflammatory properties, acting through various mechanisms. As mentioned previously, the selective inhibition of COX-2 is a key pathway for reducing inflammation. nih.gov In addition to enzyme inhibition, these compounds can modulate cellular responses involved in the inflammatory process.

Certain pyrimidine derivatives have been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated human monocytic cells in a dose-dependent manner. nih.gov They also demonstrate antioxidant properties by reducing levels of reactive oxygen species (ROS) in inflammatory models. nih.gov Another established in vitro method to assess anti-inflammatory activity is the membrane stabilization or anti-hemolytic assay. Synthesized heterocyclic compounds, including pyrimidine derivatives, have shown strong anti-hemolytic and antioxidant effects, indicating their ability to protect red blood cells from hemolysis, a process associated with inflammation. nih.gov

Anticancer and Antitumor Potential of Pyrimidine-Based Compounds

The pyrimidine scaffold is integral to the design of numerous anticancer agents due to its ability to inhibit key processes in cancer cell proliferation and survival. nih.govnih.gov

Novel pyrimidine-4,6-diamine derivatives have been developed as potent and selective inhibitors of OLIG2, a critical transcription factor involved in the progression of glioblastoma multiforme (GBM). nih.gov One such inhibitor, compound B01, exhibited strong anti-proliferative activity in GBM cell lines and reduced tumor volume in xenograft models. nih.gov

Other 4,6-pyrimidine analogues have been designed as potent colchicine binding site inhibitors, which interfere with tubulin polymerization. researchgate.netnih.gov Compound 17j from this series showed exceptionally potent activities against six human cancer cell lines, with IC50 values in the low nanomolar range. researchgate.netnih.gov Its mechanism involves the depolymerization of cellular microtubules, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis. researchgate.netnih.gov The structure-activity relationship (SAR) of pyrimidine derivatives suggests that their anticancer effects can also be attributed to the inhibition of enzymes like topoisomerase IIα, which leads to DNA damage and apoptosis. nih.gov

A primary mechanism for the anticancer activity of pyrimidine compounds is the inhibition of protein kinases, which are often dysregulated in cancer. The aminopyrimidine scaffold is particularly effective for developing kinase inhibitors. nih.gov A library of aminopyrimidine analogs was profiled against a panel of kinases, revealing potent activity against several understudied kinases implicated in disease. nih.gov

This strategic approach identified potent biochemical and cell-active lead compounds for kinases such as DRAK1 (DAP kinase-related apoptosis-inducing protein kinase 1), BMP2K (BMP-2-inducible kinase), and MARK3/4 (MAP/microtubule affinity-regulating kinase 3/4). nih.gov While many pyrimidine-based inhibitors target well-studied kinases like Janus kinase 2 (JAK2), this research highlighted the potential to develop selective inhibitors for less-studied but therapeutically relevant targets. nih.gov The table below summarizes the inhibition profiles of selected aminopyrimidine compounds against various kinases.

Table: Kinase Inhibition Profile of Representative Aminopyrimidine Analogs Data represents the percentage of kinase activity inhibited at a 1 µM compound concentration.

| Kinase Target | Compound 9 (% Inhibition) | Compound 18 (% Inhibition) |

| DRAK1 | >99 | 98 |

| BMP2K | 97 | 99 |

| MARK3 | 99 | 99 |

| MARK4 | 99 | 99 |

| JAK2 | 90 | 17 |

| Source: Adapted from research on pyrimidine-based lead compounds for understudied kinases. nih.gov |

This targeted inhibition demonstrates the versatility of the pyrimidine core in generating compounds with specific kinase interaction profiles, which is crucial for developing next-generation cancer therapies.

Targeting Specific Signaling Pathways in Proliferative Disorders

Currently, there is a lack of specific research data available in peer-reviewed scientific literature that details the effects of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine on specific signaling pathways involved in proliferative disorders. While pyrimidine derivatives are a broad class of compounds that have been investigated for their anticancer properties, the specific actions of this particular molecule have not been extensively characterized in this context.

Central Nervous System Applications and Neurodegenerative Disease Research

Investigations into the therapeutic potential of this compound for central nervous system disorders and neurodegenerative diseases are not extensively documented in the current scientific literature.

There is no direct scientific evidence to date from in vitro or in vivo studies to suggest that this compound is an inhibitor of cholinesterase or that it modulates the aggregation of amyloid-β peptides, which are key pathological hallmarks of Alzheimer's disease.

The scientific literature does not currently contain studies specifically investigating this compound as an allosteric modulator of the Cannabinoid Receptor 1 (CB1). While other pyrimidine-based molecules have been explored as ligands for cannabinoid receptors, the activity of this specific compound at the CB1 receptor remains uncharacterized.

There is no available research to indicate that this compound functions as an antagonist of the Adenosine A2A receptor. This receptor is a target in conditions such as Parkinson's disease, but the interaction of this specific pyrimidine derivative with the A2A receptor has not been reported.

Antimicrobial and Antifungal Activity Evaluations

While the broader classes of pyrimidine and pyrrolidine (B122466) derivatives have been a source of investigation for the development of new antimicrobial and antifungal agents, specific studies on the efficacy of this compound against bacterial and fungal pathogens are not present in the available scientific literature.

Research into Other Emerging Therapeutic Areas

While direct research on this compound is limited, a closely related compound, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide , has garnered attention in other therapeutic and cosmetic applications. This related molecule, also known by the synonym Triaminodil, has been investigated for its potential to promote hair growth. smolecule.com Its mechanism of action is thought to involve the dilation of capillaries and the increased supply of nutrients and oxygen to the hair follicles at the dermal papilla level. Furthermore, this N-oxide derivative has shown some promise as a potential antiviral agent, with research indicating it may inhibit RNA viruses. smolecule.com It is important to note that these activities are attributed to the N-oxide form and not directly to this compound.

Structure Activity Relationship Sar Studies of 2 Pyrrolidin 1 Ylpyrimidine 4,6 Diamine Derivatives

Positional and Substituent Effects on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a cornerstone of numerous biologically active molecules, and its substitution pattern is a critical determinant of efficacy and selectivity. wjarr.com In the context of 2-pyrrolidin-1-ylpyrimidine-4,6-diamine derivatives, the arrangement of the amino and pyrrolidinyl groups, along with the introduction of other functionalities, profoundly impacts their interaction with biological targets.

Influence of Amino and Pyrrolidinyl Group Placement

The presence of amino groups at the C4 and C6 positions of the pyrimidine ring is crucial for establishing key interactions with target proteins, often acting as hydrogen bond donors. The 2-aminopyrimidine (B69317) and 2,4-diaminopyrimidine (B92962) scaffolds are recognized pharmacophores in the development of kinase inhibitors, where they mimic the hydrogen-bonding pattern of the adenine (B156593) hinge-binding region of ATP. mdpi.com The relative positioning of these groups is vital; for instance, in the design of bacterial FtsZ inhibitors based on a 2,4,6-trisubstituted pyrimidine core, the pyrimidine moiety was found to occupy the same binding pocket as the guanosine (B1672433) part of GTP, highlighting the importance of the substitution pattern for specific molecular recognition. acs.org

The placement of the pyrrolidinyl group at the C2 position also significantly influences the molecule's properties. The nitrogen atom of the pyrrolidine (B122466) ring, being a secondary amine, imparts basicity to the scaffold. nih.gov This basicity can be crucial for forming salt bridges or other ionic interactions within a protein's binding site.

Impact of Additional Substituents (e.g., Halogens, Alkyl, Aryl Groups)

The introduction of additional substituents onto the pyrimidine ring allows for the fine-tuning of a compound's electronic and steric properties, which in turn affects its biological activity. nih.gov

Halogens: Halogen substitution is a common strategy in drug design to modulate potency and pharmacokinetic properties. In a series of pyrrolo[3,2-d]pyrimidines, the introduction of a chlorine atom at the C4 position was found to be important for antiproliferative activity. nih.gov Furthermore, the presence of an iodine atom at the C7 position significantly enhanced cytotoxicity. nih.gov In other pyrimidine derivatives, a 4-fluoro substitution was found to be more active than 4-chloro or 4-bromo substitutions in antibacterial agents. nih.gov The reaction of certain pyrimidine-based ligands with [¹⁸F]fluoride has also been shown to result in isotopic exchange on the pyrimidine ring, a process valuable in the development of PET radioligands. acs.org

Alkyl and Aryl Groups: The addition of alkyl and aryl groups can impact a compound's lipophilicity, solubility, and potential for hydrophobic or π-π stacking interactions. In a series of 2,4,6-trisubstituted pyrimidines, the presence of a 4-pyridyl group at the R² position was critical for potent antibacterial activity. acs.org Similarly, for pyrimidines with a sulfonamide group, specific substitutions were synthesized to conduct a thorough SAR study. acs.org In another study on 2,4,5-trisubstituted pyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors, linking various aryl and heteroaryl groups (such as 2-thienyl, 3-thienyl, 2-furyl, 3-furyl, phenyl, and 4-pyridyl) to the C5 position was explored to understand the SAR of the NNIBP Tolerant Region II. nih.gov The results indicated that derivatives with a phenyl group at this position exhibited the weakest potency. nih.gov

| Substituent Type | Position | Observed Effect on Activity | Reference Compound Class |

| Halogen (Cl) | C4 | Important for antiproliferative activity | Pyrrolo[3,2-d]pyrimidines |

| Halogen (I) | C7 | Enhanced cytotoxicity | Pyrrolo[3,2-d]pyrimidines |

| Halogen (F) | C4 | More active than Cl or Br | Antibacterial pyrimidines |

| Alkyl/Aryl (4-pyridyl) | R² | Important for antibacterial activity | 2,4,6-trisubstituted pyrimidines |

| Aryl (Phenyl) | C5 | Weaker potency | 2,4,5-trisubstituted pyrimidine HIV-1 NNRTIs |

Conformational and Electronic Contributions of the Pyrrolidine Moiety

Comparative Analysis with Other Cyclic Amine Substituents (e.g., Piperidine (B6355638), Azepane)

The size of the cyclic amine substituent at the C2 position can have a profound impact on biological activity. The key difference between pyrrolidine and piperidine lies in their ring size; pyrrolidine has a five-membered ring, while piperidine has a six-membered ring. differencebetween.com This seemingly small difference can lead to significant changes in conformational flexibility and the spatial orientation of substituents.

In the development of bacterial FtsZ inhibitors, a comparative study of various cyclic amines at position 4 of a pyrimidine scaffold revealed that a seven-membered homopiperazine (B121016) ring led to a dramatic improvement in potency. acs.org Conversely, in a series of pyrimidine glycoside derivatives, the presence of a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (B3204376) at the C2 position of the pyrimidine nucleus resulted in a compound active against Mycobacterium tuberculosis. wjarr.com These examples underscore that the optimal ring size for the cyclic amine is target-dependent and a critical parameter to explore during lead optimization.

| Cyclic Amine | Ring Size | Notable Activity Context |

| Pyrrolidine | 5-membered | Versatile scaffold in drug discovery nih.gov |

| Piperidine | 6-membered | Active against M. tuberculosis in certain pyrimidine derivatives wjarr.com |

| Homopiperazine | 7-membered | Increased potency in FtsZ inhibitors acs.org |

| Azepane | 7-membered | Can be synthesized via iron-catalyzed reductive amination nih.gov |

Modifications within the Pyrrolidine Ring and their Pharmacological Implications

The pyrrolidine ring itself offers multiple points for modification, allowing for the introduction of stereocenters and various functional groups to enhance interaction with the biological target. The stereochemistry of the carbons within the pyrrolidine ring is a particularly significant feature, as different stereoisomers can exhibit distinct biological profiles due to differential binding to enantioselective proteins. nih.gov

Structure-Based Drug Design Approaches for Pyrimidine-Derived Ligands

The development of potent and selective pyrimidine-derived ligands has been significantly advanced by the application of structure-based drug design (SBDD) methodologies. nih.gov SBDD utilizes the three-dimensional structural information of the target protein to guide the design of complementary inhibitors.

In the pursuit of selective CDK9 inhibitors, a structure-based approach was employed to optimize 2,4,5-trisubstituted pyrimidine compounds, leading to a highly selective inhibitor. nih.gov Similarly, for the development of Aurora A kinase inhibitors, SBDD was used to design a series of pyrimidine-based derivatives that could induce the DFG-out conformation of the kinase, a specific inactive state. acs.org This approach led to the identification of a lead compound with potent antiproliferative activity. acs.org

Molecular docking simulations are a key component of SBDD, allowing researchers to predict the binding mode of a ligand within the active site of a target. For instance, in the design of FtsZ inhibitors, molecular docking revealed that the 2,4,6-trisubstituted pyrimidine moiety occupied the same binding pocket as the guanosine moiety of GTP, providing a rationale for the observed activity and guiding further modifications. acs.org The integration of ligand-based and structure-based methods, often referred to as hybrid approaches, can further enhance the success of virtual screening campaigns in drug discovery projects. nih.gov

Ligand-Based Drug Design Strategies for Pyrrolidinyl Pyrimidine Scaffolds

Ligand-based drug design strategies are computational methods that utilize the knowledge of molecules that bind to a specific biological target to develop new and more potent compounds. These approaches are particularly valuable when the three-dimensional structure of the target is unknown. For pyrrolidinyl pyrimidine scaffolds, several ligand-based methods have been instrumental in advancing drug discovery efforts.

One of the key ligand-based techniques is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For a series of 2-phenylpyrimidine (B3000279) analogues designed as selective PDE4B inhibitors, a five-point pharmacophore model was successfully developed. nih.gov This model, which included features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic centers, provided a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model. nih.gov Such models are crucial for predicting the activity of novel compounds and for virtual screening of compound libraries to identify new potential inhibitors.

In another study focusing on Biginelli-derived pyrimidines as calcium channel blockers, a ligand-based pharmacophore model was generated to understand the binding mode of newly synthesized active compounds. nih.gov The model identified key hydrophobic centers and hydrogen bond acceptor/donor functions as critical for activity. nih.gov This information serves as a reliable foundation for the design of new pyrimidine-based calcium channel blockers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. For a set of 2,4-diamino-5-deazapteridine inhibitors, pharmacophore hypotheses were developed that yielded a high correlation coefficient of 0.967, demonstrating the predictive power of the model. nih.gov

The following table outlines the key features of a pharmacophore model developed for pyrimidine derivatives.

| Pharmacophore Feature | Description |

| Hydrophobic Center | Involves aromatic rings and alkyl groups. |

| Hydrogen Bond Acceptor | Typically involves nitrogen or oxygen atoms in the ring. |

| Hydrogen Bond Donor | Can involve amino groups attached to the ring. |

| Ring Aromatic Feature | The aromatic nature of the pyrimidine ring itself. |

These ligand-based drug design strategies, including pharmacophore modeling and QSAR, have proven to be invaluable tools in the development of novel drugs based on the pyrrolidinyl pyrimidine scaffold. They enable a more rational and efficient approach to drug discovery by guiding the synthesis of compounds with improved potency and selectivity. nih.govnih.gov

Analytical Methodologies for the Characterization and Quantification of 2 Pyrrolidin 1 Ylpyrimidine 4,6 Diamine

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information about the molecular structure, elemental composition, and functional groups present in 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional experiments like Heteronuclear Multiple Bond Correlation (HMBC), allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The pyrimidine (B1678525) ring proton (H-5) is expected to appear as a distinct singlet in the aromatic region. The protons of the pyrrolidine (B122466) ring typically exhibit multiplets due to spin-spin coupling, with chemical shifts influenced by the adjacent nitrogen atom. The amine protons (NH₂) at the C4 and C6 positions often appear as broad singlets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. bhu.ac.in The spectrum for this compound would show distinct signals for the three unique carbons of the pyrimidine ring and two signals for the carbons of the pyrrolidinyl substituent. The chemical shifts are indicative of the carbon type (e.g., aromatic, aliphatic) and their electronic environment. oregonstate.educompoundchem.com For instance, carbons bonded to nitrogen atoms are typically shifted downfield. testbook.com

HMBC Spectroscopy: This 2D NMR technique is crucial for confirming the connectivity of the molecular structure by identifying long-range (2- and 3-bond) correlations between protons and carbons. For example, an HMBC experiment would show a correlation between the pyrimidine H-5 proton and the pyrimidine carbons C-2, C-4, and C-6, as well as a correlation between the pyrrolidine protons adjacent to the nitrogen and the pyrimidine C-2 carbon, confirming the point of attachment.

Table 1: Predicted NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | - | ~161.5 |

| Pyrimidine C-4 | - | ~163.0 |

| Pyrimidine C-5 | ~5.10 (s, 1H) | ~76.0 |

| Pyrimidine C-6 | - | ~163.0 |

| Pyrrolidine C-2'/5' | ~3.40 (t, 4H) | ~46.0 |

| Pyrrolidine C-3'/4' | ~1.90 (m, 4H) | ~25.5 |

| Amine (C4-NH₂) | ~5.60 (br s, 2H) | - |

| Amine (C6-NH₂) | ~5.60 (br s, 2H) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₁₄N₆), HRMS can confirm the elemental formula by matching the experimentally measured exact mass with the theoretically calculated mass, thereby distinguishing it from other isobaric compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. oup.com LC-MS/MS is widely used for the quantification of pyrimidine derivatives in complex mixtures. In MS/MS analysis, the precursor molecular ion is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, enhancing the certainty of identification and allowing for sensitive and selective quantification using techniques like multiple-reaction monitoring (MRM). oup.com Common fragmentation pathways for pyrimidine derivatives may involve cleavages of the pyrimidine ring or loss of the pyrrolidine substituent. iosrjournals.orgnih.gov

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₄N₆ |

| Molecular Weight | 194.24 g/mol |

| Calculated Exact Mass | 194.12799 g/mol |

| Primary Ionization Mode | Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 195.1353 |

| Key Fragment Ions (MS/MS) | Loss of pyrrolidine, amine groups |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FT-IR spectrum of this compound would display distinct bands corresponding to its structural features. Key absorptions include N-H stretching vibrations for the primary amine groups, C-H stretching for the aliphatic pyrrolidine ring, and characteristic ring stretching vibrations for the pyrimidine core. researchgate.net This technique provides a rapid and non-destructive method for preliminary identification and confirmation of functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric/Asymmetric Stretch | 3450 - 3300 |

| Primary Amine (N-H) | Scissoring Bend | 1650 - 1580 |

| Aliphatic C-H (Pyrrolidine) | Stretch | 2970 - 2850 |

| Aromatic C=N/C=C (Pyrimidine) | Ring Stretch | 1600 - 1450 |

| C-N Stretch | Stretch | 1350 - 1250 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and other related compounds.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity and quantifying pyrimidine derivatives. researchgate.net

Analytical HPLC: For analytical purposes, reversed-phase HPLC is typically employed. researchgate.net This method utilizes a nonpolar stationary phase (e.g., C8 or C18 silica) and a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. google.comnih.gov A UV detector is commonly used for detection, as the pyrimidine ring possesses a strong chromophore. sielc.com By developing a stability-indicating HPLC method, the compound can be quantified and separated from its potential degradants and process-related impurities. rjptonline.org

Preparative HPLC: When high-purity material is required for use as a reference standard or for further studies, preparative HPLC can be utilized. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect purified fractions of the target compound. sielc.com

Table 4: Typical Analytical HPLC Method Parameters

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water containing an additive (e.g., 0.1% Formic Acid or Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Detection | UV at ~230 nm or ~280 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers. nih.gov Enantiomers of chiral drugs can exhibit different pharmacological and toxicological properties, making the determination of enantiomeric purity crucial. nih.gov

For the compound this compound, the molecule itself is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, chiral chromatography for the purpose of resolving and quantifying its enantiomers is not applicable. This technique would, however, be relevant for chiral derivatives of this compound or for resolving it from chiral impurities that may be present from a synthetic route involving chiral reagents or precursors. nih.govrsc.org

Stability Profiling and Degradation Pathway Elucidation

The inherent stability of a chemical compound is a critical parameter that influences its storage, handling, and application. Stability profiling of this compound involves subjecting the compound to a variety of stress conditions to identify potential degradation products and understand its degradation kinetics. This information is crucial for developing stable formulations and establishing appropriate storage conditions.

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is a pivotal component of stability profiling. It involves exposing the compound to conditions more severe than its intended storage to accelerate degradation. While specific data for this compound is not publicly available, studies on structurally similar pyrimidine diamine derivatives, such as Minoxidil, provide valuable insights into its potential degradation behavior. It is plausible that this compound would exhibit susceptibility to similar stress factors.

Forced degradation studies are typically conducted under the following conditions:

Acidic Hydrolysis: Exposure to acidic conditions can lead to the hydrolysis of susceptible functional groups. For pyrimidine derivatives, the amino and pyrrolidinyl moieties may be subject to acid-catalyzed hydrolysis.

Basic Hydrolysis: Alkaline conditions can also promote hydrolytic degradation, potentially leading to the cleavage of amide or ether linkages if present, and modification of the pyrimidine ring.

Oxidative Degradation: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products. The nitrogen atoms in the pyrimidine ring and the diamine substituents are potential sites for oxidation.

Thermal Degradation: Elevated temperatures can provide the energy required for various degradation reactions, including hydrolysis, oxidation, and rearrangement.

Photolytic Degradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the formation of photodegradation products. The aromatic pyrimidine ring is a potential chromophore that could absorb UV light and undergo degradation.

The degradation of the compound under these stress conditions is typically monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.

Illustrative Forced Degradation Data for a Structurally Related Pyrimidine Diamine Derivative

The following table presents plausible, illustrative data based on studies of similar compounds, demonstrating the potential degradation profile of this compound.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolyzed pyrimidine core, cleaved pyrrolidine ring products |

| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 10% | Ring-opened products, deaminated species |

| Oxidative Degradation | 3% H₂O₂ | 8 hours | Room Temperature | 25% | N-oxide derivatives, hydroxylated species |

| Thermal Degradation | Dry Heat | 48 hours | 80°C | 8% | Dimerization products, unspecified degradants |

| Photolytic Degradation | UV Light (254 nm) | 72 hours | Room Temperature | 12% | Photodimers, rearranged isomers |

This data is illustrative and based on the degradation profiles of structurally related pyrimidine diamine compounds. Actual degradation percentages and products for this compound may vary.

Assessment of Compatibility in Research Formulations

Ensuring the compatibility of an active compound with excipients is fundamental in the development of stable research formulations. Incompatibility can lead to the degradation of the active compound, loss of potency, and the formation of potentially interfering substances.

Compatibility studies for this compound would involve mixing the compound with various commonly used excipients in different ratios and storing the mixtures under accelerated stability conditions (e.g., elevated temperature and humidity). The mixtures are then analyzed at specified time points to detect any signs of physical or chemical incompatibility.

Common categories of excipients that would be tested for compatibility include:

Fillers/Diluents: Such as lactose, microcrystalline cellulose, and dicalcium phosphate.

Binders: Including povidone, starch, and hydroxypropyl methylcellulose (HPMC).

Disintegrants: Such as croscarmellose sodium and sodium starch glycolate.

Lubricants: For example, magnesium stearate and stearic acid.

Solvents/Co-solvents (for liquid formulations): Including propylene glycol, ethanol, and polyethylene glycol (PEG).

Physical incompatibility can manifest as changes in color, odor, or physical state (e.g., liquefaction or caking). Chemical incompatibility involves the degradation of the active compound, which is typically monitored by a stability-indicating HPLC method.

Illustrative Excipient Compatibility Data for this compound

The following table provides a hypothetical summary of a compatibility assessment.

| Excipient Category | Excipient | Ratio (Drug:Excipient) | Storage Condition | Observation (Physical) | % Assay of Active (Illustrative) | Conclusion |

| Filler | Lactose Monohydrate | 1:1 | 40°C/75% RH, 4 weeks | No change | 99.2% | Compatible |

| Filler | Microcrystalline Cellulose | 1:1 | 40°C/75% RH, 4 weeks | No change | 98.9% | Compatible |

| Binder | Povidone K30 | 1:0.5 | 40°C/75% RH, 4 weeks | Slight yellowing | 95.5% | Potential interaction, further investigation needed |

| Disintegrant | Croscarmellose Sodium | 1:0.2 | 40°C/75% RH, 4 weeks | No change | 99.5% | Compatible |

| Lubricant | Magnesium Stearate | 1:0.02 | 40°C/75% RH, 4 weeks | No change | 98.7% | Compatible |

| Solvent | Polyethylene Glycol 400 | 1:5 | 40°C, 4 weeks | No change | 99.1% | Compatible |

This data is illustrative. Actual compatibility should be determined through rigorous experimental studies.

Based on studies of other pyrimidine derivatives like Pyrimethamine, compatibility with excipients such as polyethylene glycols, cocoa butter, and Witepsol H35 can be anticipated, suggesting its suitability for various formulation types.

Future Perspectives and Emerging Research Directions for 2 Pyrrolidin 1 Ylpyrimidine 4,6 Diamine Chemistry

Development of Novel and Efficient Synthetic Routes for Industrial Scalability

The transition from laboratory-scale synthesis to large-scale industrial production is a critical hurdle in drug development. For pyrrolidinyl pyrimidine (B1678525) derivatives, future efforts will concentrate on creating synthetic pathways that are not only high-yielding but also cost-effective, safe, and environmentally sustainable.

Challenges in scalability often include the use of hazardous reagents, harsh reaction conditions, and the need for extensive purification. For instance, the synthesis of the key intermediate 2,4-diamino-6-chloropyrimidine can involve reagents like phosphorus oxychloride (POCl₃), which requires careful handling. questjournals.org

Future research will likely focus on:

Catalytic Innovations: Exploring novel catalysts, such as sodium tungstate for N-oxidation, to improve reaction efficiency and reduce waste. questjournals.org

Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer better control over reaction parameters, improve safety, and facilitate easier scaling compared to traditional batch processing.

Greener Solvents: Replacing traditional polar aprotic solvents like dimethylformamide (DMF) with more environmentally benign alternatives.

Process Optimization: Shortening synthetic routes by combining multiple steps into one-pot reactions, thereby reducing the need for isolating intermediates and minimizing solvent usage. google.comgoogle.com

An example of a streamlined industrial approach involves the condensation of a key intermediate, 2,4-Diamino-6-chloropyrimidine-3-oxide, with pyrrolidine (B122466) to produce related compounds, demonstrating a viable pathway for large-scale production. questjournals.org The development of such robust and economically practicable processes is essential to make drugs based on this scaffold widely accessible. questjournals.org

Rational Design of Highly Selective and Potent Pyrrolidinyl Pyrimidine Analogues

Rational drug design aims to create molecules with high affinity for their intended biological target while minimizing off-target effects. For the pyrrolidinyl pyrimidine scaffold, this involves systematic structural modifications to enhance potency and selectivity. This scaffold has been identified as a core component in inhibitors of various kinases, which are critical targets in oncology and immunology. nih.govmdpi.comnih.govresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to this process. Research on related pyrrolo[2,3-d]pyrimidine derivatives has shown that the strategic placement of substituents can significantly impact biological activity. For example, the addition of halogen atoms to the core structure has been shown to enhance potency and selectivity for certain kinase targets. nih.gov

Future design strategies will likely incorporate:

Scaffold Hopping and Hybridization: Combining structural features from known potent inhibitors to create novel chemical entities. mdpi.com For instance, incorporating fragments from a known inhibitor like Pexidartinib onto a pyrrolopyrimidine scaffold has been explored to generate new CSF1R inhibitors. mdpi.com

Isosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to improve pharmacokinetic profiles without losing biological activity. mdpi.com

Conformationally Restricted Analogues: Introducing structural constraints to lock the molecule in its bioactive conformation, which can lead to increased potency and selectivity.

A study on novel pyrimidine analogs as non-covalent Bruton's tyrosine kinase (BTK) inhibitors found that certain derivatives demonstrated higher affinity for an unactivated conformation of the kinase, resulting in excellent selectivity. nih.gov This highlights a sophisticated design approach that targets specific protein conformations. The goal is to develop next-generation compounds with superior efficacy and a wider therapeutic window.

| Design Strategy | Objective | Example Application |

| Scaffold Hopping | To create novel chemical entities with improved properties. | Combining moieties from Pexidartinib with a pyrrolopyrimidine core for CSF1R inhibition. mdpi.com |

| Halogenation | To enhance potency and selectivity. | Synthesis of halogenated pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors. mdpi.comnih.gov |

| Conformational Targeting | To increase selectivity by binding to specific protein states. | Designing pyrimidine analogs that show high affinity for the unactivated conformation of BTK. nih.gov |

Identification and Validation of New Therapeutic Targets and Indications

The broad biological activity of pyrimidine derivatives suggests that their therapeutic applications can be expanded beyond their current scope. mdpi.comnih.gov While this class of compounds is known for its role in hair growth stimulation, recent research has focused on its potential in treating severe diseases, particularly cancer.

A significant emerging area is the development of pyrimidine-4,6-diamine derivatives as targeted anticancer agents. A recent study reported the rational design and synthesis of this class of compounds as inhibitors of Oligodendrocyte transcription factor 2 (OLIG2). nih.gov OLIG2 is a critical transcription factor involved in the progression of glioblastoma multiforme (GBM), a highly aggressive brain tumor. nih.gov In this study, a lead compound, B01, emerged as a potent and selective OLIG2 inhibitor, showing strong anti-proliferative activity in GBM cell lines and reducing tumor volume in preclinical models. nih.gov

Beyond oncology, the pyrimidine scaffold is being investigated for a variety of other indications:

Neurodegenerative Diseases: Some azapurine small molecule protein kinase inhibitors, a class that includes pyrimidine derivatives, are being explored for treating conditions like Parkinson's disease. google.com

Inflammatory and Autoimmune Disorders: Kinases such as BTK are crucial in B-cell signaling, making their inhibitors, including novel pyrimidine analogs, promising candidates for treating rheumatoid arthritis and other autoimmune diseases. nih.gov

Metabolic Diseases: Pyrimidine derivatives have been designed and evaluated as potential treatments for type-II diabetes. remedypublications.comsemanticscholar.org

Future research will focus on validating these and other potential targets through rigorous preclinical and clinical studies. The identification of predictive biomarkers will also be crucial for selecting patient populations most likely to respond to these targeted therapies.

Advanced Computational Modeling for Mechanism Elucidation and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, accelerating the design-synthesize-test cycle. remedypublications.com These in silico methods provide valuable insights into how a drug molecule interacts with its target protein at an atomic level, guiding the rational design of more effective compounds. remedypublications.com

For pyrimidine-based compounds, computational approaches are being used extensively:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target protein. Studies on pyrimidine derivatives have used docking to understand the binding modes within the active sites of targets like anti-diabetic proteins and various kinases. remedypublications.comnih.gov The docking scores help prioritize which newly designed compounds should be synthesized and tested. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models help identify the key structural features required for potency and are used to predict the activity of novel, unsynthesized analogs. semanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations can elucidate the dynamic behavior of the drug-target complex over time, providing a deeper understanding of the stability of the interaction and the mechanism of action. nih.gov

A study focused on developing pyrimidine derivatives as GPR119 agonists for diabetes employed a combination of homology modeling, molecular docking, 3D-QSAR, and pharmacophore mapping to design new molecules with better-predicted activities than reference compounds. semanticscholar.org Similarly, computational studies have been used to investigate the anti-inflammatory potential of pyridine-pyrimidine hybrids as selective COX-2 inhibitors. uni-konstanz.de These computational tools not only help in optimizing lead compounds but also play a role in elucidating reaction mechanisms for synthetic pathways. researchgate.net

| Computational Method | Purpose | Application in Pyrimidine Research |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | Investigating interactions of pyrimidine derivatives with anti-diabetic and kinase targets. remedypublications.comsemanticscholar.org |

| 3D-QSAR | Relates molecular structure to biological activity quantitatively. | Designing novel GPR119 agonists with improved antidiabetic potential. semanticscholar.org |

| Pharmacophore Mapping | Identifies essential 3D features for biological activity. | Guiding the design of new pyrimidine-based GPR119 agonists. semanticscholar.org |

| AI-driven de novo design | Generates novel molecular structures with desired properties. | Used to rapidly develop leads against new disease targets. youtube.com |

Integration of Multi-Omics Data in the Drug Discovery Process for Pyrimidine-Based Compounds

The future of drug discovery lies in a systems biology approach, integrating vast datasets from genomics, transcriptomics, proteomics, and metabolomics (collectively known as multi-omics). nashbio.com This holistic view allows researchers to understand the complex cellular networks that are perturbed in disease, leading to the identification of novel drug targets and a deeper understanding of a drug's mechanism of action. nashbio.com

For pyrimidine-based compounds, integrating multi-omics data can revolutionize the discovery and development process in several ways:

Novel Target Identification: Multi-omics analysis can uncover previously unknown pathways and proteins that are dysregulated in a specific disease, presenting new targets for which pyrimidine derivatives can be designed. nashbio.com

Patient Stratification: By analyzing the genomic and proteomic profiles of patients, researchers can identify biomarkers that predict whether an individual will respond to a particular pyrimidine-based drug. This is a cornerstone of precision medicine.

Mechanism of Action Studies: Comparing the multi-omics profiles of cells before and after treatment with a pyrimidine compound can reveal the full spectrum of its cellular effects, confirming its on-target activity and identifying any potential off-target interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing pyrrolidinyl and other substituents to the pyrimidine-4,6-diamine core?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting 4,6-diaminopyrimidine derivatives with pyrrolidine or other amines under reflux conditions (e.g., DMF, 80–100°C) yields target compounds. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl for amines) and purification via column chromatography .

- Data Insight : In a study, aryl-substituted derivatives (e.g., 4-methoxybenzyl, 4-chlorobenzyl) were synthesized with yields ranging from 45% to 78%, depending on steric and electronic effects of substituents .

Q. How can structural ambiguities in substituted pyrimidine-4,6-diamine derivatives be resolved?

- Methodological Answer : Use orthogonal analytical techniques:

- 1H/13C NMR : Differentiates substituent positions (e.g., para vs. meta) via coupling constants and chemical shifts.

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error.

- X-ray crystallography : Resolves tautomeric forms in solid-state structures .

Q. What solvents and conditions are suitable for solubility testing of pyrimidine-4,6-diamine derivatives?

- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) for initial solubility screening. For biological assays, use PBS (pH 7.4) with <0.1% DMSO to avoid cytotoxicity. Centrifugation (10,000 rpm, 10 min) removes insoluble particulates .

Q. How can preliminary structure-activity relationships (SAR) guide lead optimization?

- Methodological Answer : Compare bioactivity across analogs with systematic substituent variations. For instance:

- Electron-withdrawing groups (e.g., -CF₃) may enhance receptor binding via dipole interactions.

- Bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl) can improve metabolic stability but reduce solubility .

Advanced Research Questions

Q. How do computational models predict the binding mode of 2-pyrrolidin-1-ylpyrimidine-4,6-diamine derivatives to target proteins (e.g., kinases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) to assess:

- Hydrogen-bonding interactions with catalytic lysine or aspartate residues.

- Hydrophobic pockets accommodating pyrrolidinyl or aryl groups.

Q. What experimental approaches address contradictions in biological activity across assays (e.g., TLR7 agonism vs. inhibition)?

- Methodological Answer : Use orthogonal assays to confirm target engagement:

- Cell-based reporter assays (e.g., NF-κB luciferase for TLR7 activation).

- Biochemical assays (e.g., competitive binding with radiolabeled ligands).

- Data Insight : Discrepancies may arise from off-target effects or assay-specific readouts (e.g., fluorescence interference) .

Q. How can stability studies under physiological conditions inform formulation design?

- Methodological Answer : Conduct accelerated degradation studies:

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hrs; analyze via HPLC.

- Thermal stability : Heat at 40–60°C for 1 week; monitor decomposition by LC-MS.

Q. What strategies mitigate toxicity while maintaining potency in pyrimidine-4,6-diamine-based therapeutics?

- Methodological Answer :

- Metabolic profiling : Use hepatic microsomes to identify reactive metabolites (e.g., epoxides).

- Prodrug design : Mask amines with acetyl or carbamate groups to reduce off-target effects .

Q. How do substituents influence pharmacokinetic properties (e.g., logP, plasma protein binding)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.